N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo-substituted phenyl group and a methyl-substituted phenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 4-bromo-2-methylaniline is first dissolved in the solvent, followed by the addition of the base. The 4-methylbenzoyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours at room temperature.
Workup: After the reaction is complete, the mixture is washed with water and the organic layer is separated. The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The acetamide moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of N-(4-azido-2-methylphenyl)-2-(4-methylphenyl)acetamide or N-(4-thiocyanato-2-methylphenyl)-2-(4-methylphenyl)acetamide.
Oxidation Reactions: Formation of N-(4-bromo-2-carboxyphenyl)-2-(4-methylphenyl)acetamide.
Reduction Reactions: Formation of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)ethylamine.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and methyl groups play a crucial role in determining its binding affinity and specificity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide
- N-(4-fluoro-2-methylphenyl)-2-(4-methylphenyl)acetamide
- N-(4-iodo-2-methylphenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific substitution reactions and influence the compound’s overall stability and biological activity.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-11-3-5-13(6-4-11)10-16(19)18-15-8-7-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAFAGWKPLWJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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